molecular formula C15H16N2O4 B2757942 1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione CAS No. 338392-39-5

1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione

Cat. No.: B2757942
CAS No.: 338392-39-5
M. Wt: 288.303
InChI Key: QMLXSBCWKWNIOE-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione is a synthetic organic compound with a complex structure that includes an imidazolidine ring substituted with a 4-methylphenylmethyl group and a 3-oxobutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione typically involves multi-step organic reactions

    Formation of Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of 4-Methylphenylmethyl Group: This step involves the alkylation of the imidazolidine ring using 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of 3-Oxobutan-2-yl Group: The final step is the acylation of the imidazolidine ring with 3-oxobutan-2-yl chloride under anhydrous conditions, often using a catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring or the aromatic ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions but can include oxidized or reduced derivatives of the original compound, as well as substituted imidazolidine or aromatic rings.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione: shares similarities with other imidazolidine derivatives, such as:

Uniqueness

The unique combination of the 4-methylphenylmethyl and 3-oxobutan-2-yl groups in this compound provides distinct chemical and biological properties compared to its analogs. This uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-4-6-12(7-5-9)8-16-13(19)14(20)17(15(16)21)10(2)11(3)18/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXSBCWKWNIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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